
Bornaprine
Vue d'ensemble
Description
Le Bornaprine est un médicament anticholinergique synthétique principalement utilisé pour traiter la maladie de Parkinson et d’autres affections telles que l’hyperhidrose . Il a été synthétisé pour la première fois en 1960 par le scientifique allemand H Haas . Le this compound est connu pour ses puissants effets anticholinergiques, qui aident à soulager les symptômes tels que l’akinésie, les tremblements et les symptômes psychologiques associés à la maladie de Parkinson .
Applications De Recherche Scientifique
Parkinson's Disease
Bornaprine has been extensively studied for its efficacy in treating Parkinson's disease symptoms. A notable double-blind study involving 30 patients demonstrated that this compound significantly reduced tremors when compared to a placebo (p < 0.01). The study participants were aged between 50 and 70 years and had inadequate symptom control with their existing medications (L-Dopa and bromocriptine) prior to the addition of this compound .
Case Study:
- Participants: 30 patients with idiopathic Parkinson's disease
- Duration: Randomized treatment with this compound or placebo
- Results: Significant reduction in tremor severity and minimal side effects (primarily dry mouth) were reported.
Hyperhidrosis
This compound has shown promise as a treatment for hyperhidrosis, particularly in patients with acute spinal cord injuries. A study conducted over four years treated twelve patients with dosages ranging from 2 to 4 mg per day. All patients reported significant reductions in sweating without notable side effects, even after discontinuation of the treatment .
Case Study:
- Participants: 12 spinal cord-injured patients
- Treatment Duration: Up to 75 days
- Results: Long-lasting subjective benefits were observed, indicating effectiveness in managing hyperhidrosis.
Pharmacodynamics
This compound exhibits high potency as an anticholinergic agent, with a pA2 value indicating strong receptor affinity. Its mechanism involves blocking acetylcholine at muscarinic receptors, which is crucial for reducing symptoms associated with both Parkinson's disease and hyperhidrosis .
Influence on Sleep Patterns
Research has also investigated the impact of this compound on sleep. A study involving healthy volunteers found that this compound administration led to increased REM sleep latency and a decrease in the percentage of REM sleep. This suggests that this compound may influence sleep architecture, potentially positioning it as a candidate for further exploration in sleep disorders .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound across different applications:
Application | Study Focus | Key Findings | Side Effects |
---|---|---|---|
Parkinson's Disease | Double-blind trial | Significant reduction in tremors (p < 0.01) | Dry mouth |
Hyperhidrosis | Treatment of spinal cord injury | Effective reduction in sweating | Minimal side effects |
Sleep Regulation | Influence on REM sleep | Increased REM latency; decreased REM percentage | Not assessed |
Mécanisme D'action
Le Bornaprine exerce ses effets en antagonisant de manière non sélective les récepteurs muscariniques de l’acétylcholine, en particulier les récepteurs M1 et M2 . Cet antagonisme inhibe l’action de l’acétylcholine, un neurotransmetteur impliqué dans divers processus physiologiques, ce qui entraîne une réduction des symptômes tels que les tremblements et l’akinésie dans la maladie de Parkinson . Les cibles moléculaires et les voies impliquées comprennent l’inhibition de la signalisation cholinergique dans le système nerveux central .
Méthodes De Préparation
Le Bornaprine est synthétisé par une série de réactions chimiques impliquant l’estérification de l’acide 2-norbornanecarboxylique avec le 3-diéthylaminopropanol . Les conditions réactionnelles impliquent généralement l’utilisation d’un agent déshydratant tel que le chlorure de thionyle ou la dicyclohexylcarbodiimide pour faciliter le processus d’estérification . Les méthodes de production industrielle peuvent impliquer l’optimisation de ces conditions réactionnelles afin d’obtenir des rendements et une pureté plus élevés du produit final .
Analyse Des Réactions Chimiques
Le Bornaprine subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former son dérivé N-oxyde correspondant.
Réduction : Le composé peut être réduit pour former son dérivé amine correspondant.
Substitution : Le this compound peut subir des réactions de substitution nucléophile, où le groupe diéthylamino peut être remplacé par d’autres nucléophiles.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène pour l’oxydation, des agents réducteurs comme l’hydrure de lithium et d’aluminium pour la réduction et des nucléophiles comme l’azoture de sodium pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .
Comparaison Avec Des Composés Similaires
Le Bornaprine est unique parmi les médicaments anticholinergiques en raison de sa forte puissance et de son efficacité dans le traitement des symptômes de la maladie de Parkinson . Des composés similaires comprennent :
Trihexphénydyle : Un autre médicament anticholinergique utilisé pour traiter la maladie de Parkinson, mais avec une structure chimique et une puissance différentes.
Benzotropine : Un agent anticholinergique ayant des utilisations thérapeutiques similaires mais des propriétés pharmacocinétiques différentes.
L’unicité du this compound réside dans sa structure chimique spécifique et sa forte affinité pour les récepteurs muscariniques de l’acétylcholine, ce qui en fait une option de traitement puissante et efficace pour la maladie de Parkinson .
Activité Biologique
Bornaprine, a synthetic anticholinergic medication, is primarily used in the treatment of Parkinson's disease and hyperhidrosis. This article delves into its pharmacological properties, clinical applications, and research findings that highlight its biological activity.
Overview of this compound
This compound, known by its brand name Sormodren, was first synthesized in 1960 and has since been recognized for its potent antimuscarinic effects. It acts by nonselectively antagonizing muscarinic acetylcholine receptors, particularly M1 and M2, which are critical in various physiological processes including movement and sweating regulation .
Pharmacodynamics
- Mechanism of Action : this compound exhibits strong anticholinergic properties, effectively reducing the activity of acetylcholine at muscarinic receptors. This action is beneficial in managing symptoms associated with Parkinson's disease, such as tremors and rigidity .
- Potency : The drug has a pa2 value (affinity of antagonist for receptor) of 7.27 ± 0.21, indicating high potency as an anticholinergic agent .
Pharmacokinetics
- Absorption : this compound is absorbed into the bloodstream within 1–2 hours after oral administration. Its pharmacokinetic profile shows some accumulation with repeated dosing .
- Excretion : The drug is excreted primarily through urine and feces. In humans, approximately 78% is excreted in urine and only 4% in feces over five days, indicating a longer half-life (approximately 30 hours) compared to other species like rats and dogs .
1. Treatment of Parkinson's Disease
This compound has been shown to effectively alleviate key symptoms of Parkinson's disease:
- Tremors : Significant reduction in parkinsonian tremors.
- Bradykinesia and Hypokinesia : Improvement in movement speed and overall motor function.
- Psychological Symptoms : Reduction in anxiety and depression associated with the disease .
2. Management of Hyperhidrosis
This compound has also been evaluated for its efficacy in treating hyperhidrosis, particularly in patients with spinal cord injuries:
- A study involving 12 patients demonstrated effective management of excessive sweating with dosages ranging from 2 to 4 mg per day for up to 75 days. Patients reported long-lasting benefits without significant side effects even after discontinuation of therapy .
Study Parameters | Details |
---|---|
Patient Demographics | 12 patients (10 men, 2 women); Age range: 18–67 years |
Dosage | 2–4 mg/day |
Duration | Up to 75 days |
Results | Long-lasting subjective benefits; no side effects reported |
Case Studies
A notable pilot study highlighted the effectiveness of this compound in treating hyperhidrosis due to spinal cord injury:
- Study Design : Observational trial over four years.
- Outcome Measures : Subjective reports from patients indicated significant improvement in sweating control.
- Follow-Up : Benefits persisted even after treatment cessation, suggesting a prolonged therapeutic effect .
Metabolites and Their Activity
Research has identified several metabolites of this compound, including monohydroxy derivatives that retain varying degrees of anticholinergic activity. Notably, the metabolite 5-hydroxyl demonstrated similar activity to this compound itself when tested on isolated rat atrium tissues .
Propriétés
IUPAC Name |
3-(diethylamino)propyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO2/c1-3-22(4-2)13-8-14-24-20(23)21(18-9-6-5-7-10-18)16-17-11-12-19(21)15-17/h5-7,9-10,17,19H,3-4,8,11-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNMABJZSXTKAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC(=O)C1(CC2CCC1C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20864944 | |
Record name | 3-(Diethylamino)propyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20864944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20448-86-6 | |
Record name | Bornaprine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20448-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo[2.2.1]heptane-2-carboxylic acid, 2-phenyl-, 3-(diethylamino)propyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Bornaprine?
A1: this compound hydrochloride is an anticholinergic drug that exerts its effects by antagonizing the muscarinic acetylcholine receptors. [, ] While the exact mechanism for its anti-tremor effect is not fully understood, it is believed to primarily involve blocking the action of acetylcholine in the central nervous system. [, , ]
Q2: What is the chemical structure of this compound?
A2: this compound is a racemic mixture of exo and endo epimers. The chemical name for this compound hydrochloride is 3-(diethylamino)propyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate hydrochloride. []
Q3: Are there any known metabolites of this compound, and do they possess similar activity?
A3: Yes, this compound undergoes metabolism, primarily via hydroxylation, in various species including rats, dogs, and humans. [, , ] The primary metabolic pathway involves hydroxylation at the C-5 or C-6 position of the bicyclic ring. [] Studies have shown that the 5-hydroxy metabolite of this compound exhibits comparable antimuscarinic activity to the parent compound in vitro, while other hydroxylated metabolites demonstrate reduced activity. []
Q4: How is this compound metabolized in different species?
A4: In rats, the primary metabolite found in feces is a hydroxylated and sulfate-conjugated product, with substitution occurring at the C5 position of the bicyclic ring in the exo position. [] Other metabolites, such as the sulfate conjugate in the exo position at C6 and N-desethyl derivatives, have also been detected. [] In both dogs and humans, the major metabolites identified were hydroxylated forms of this compound and its N-desethyl derivative, with hydroxylation primarily occurring in the bicyclic ring. []
Q5: What is the pharmacokinetic profile of this compound?
A5: this compound is well-absorbed after oral administration in rats, dogs, and humans. [] Peak plasma levels are typically reached within 1-2 hours in rats and dogs and exhibit a longer half-life in humans (approximately 30 hours) compared to rats (5 hours) and dogs (12 hours). [] Excretion occurs through both urine and feces, with a significant portion being eliminated within five days post-administration. []
Q6: Has this compound demonstrated efficacy in treating conditions other than Parkinson's Disease?
A6: Yes, in addition to its use in Parkinson's disease, this compound has been investigated for its potential therapeutic effects in other conditions. Studies have explored its use in treating localized hyperhidrosis, demonstrating promising results in reducing sweating in affected individuals. [, ] Additionally, this compound has been used to manage hyperhidrosis in the acute phase of spinal cord injury patients. []
Q7: What are the known side effects associated with this compound?
A7: As an anticholinergic drug, this compound may cause common anticholinergic side effects such as dry mouth and constipation. [, ] In some cases, more severe adverse effects, including rhabdomyolysis, have been reported, particularly in patients with Parkinson's disease. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.